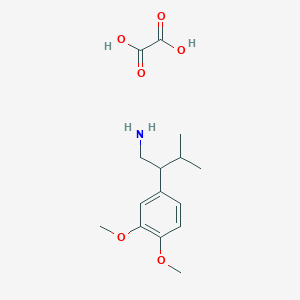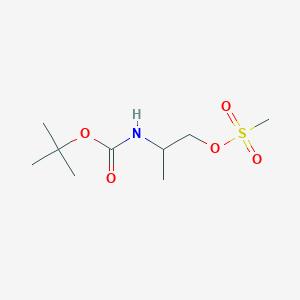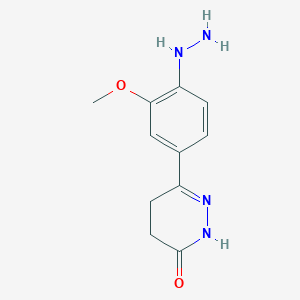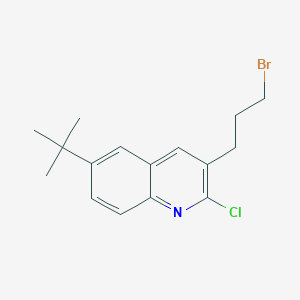
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 6-tert-butyl-2-chloroquinoline with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or quinoline ketones.
Reduction: Formation of reduced quinoline derivatives with modified substituents.
科学研究应用
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is employed in studying the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe to investigate biological pathways and mechanisms.
作用机制
The mechanism of action of 3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The quinoline core can interact with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 3-(3-Bromopropyl)-2-chloroquinoline
- 6-tert-Butyl-2-chloroquinoline
- 3-(3-Bromopropyl)-quinoline
Uniqueness
3-(3-Bromopropyl)-6-tert-butyl-2-chloroquinoline is unique due to the combination of its substituents. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties. The bromopropyl group offers a site for further functionalization, making it a versatile intermediate in synthetic chemistry. The chloroquinoline core is known for its biological activity, making this compound a valuable scaffold for drug development.
属性
IUPAC Name |
3-(3-bromopropyl)-6-tert-butyl-2-chloroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClN/c1-16(2,3)13-6-7-14-12(10-13)9-11(5-4-8-17)15(18)19-14/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOMFUBANZSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(N=C2C=C1)Cl)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
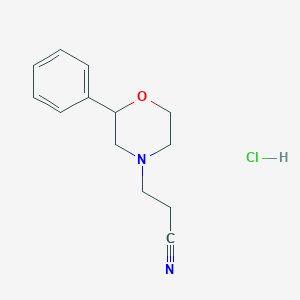
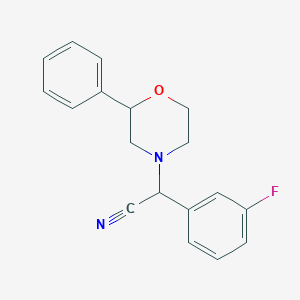
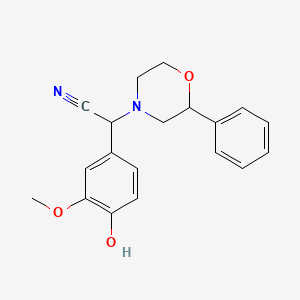

![2-[4-(Diethylamino)phenyl]-2-(2-methylmorpholin-4-yl)acetonitrile](/img/structure/B7849852.png)
![4-Hydroxy-3-{[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (26)](/img/structure/B7849853.png)
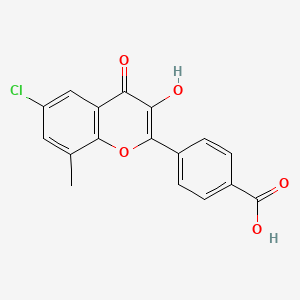
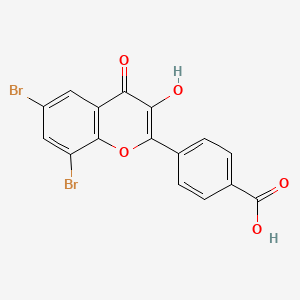
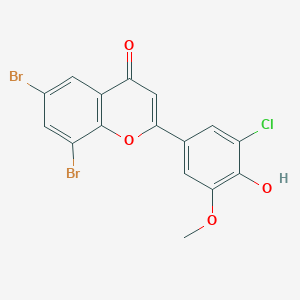
![1-(1H-1,2,4-triazol-5-ylsulfanyl)-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione](/img/structure/B7849882.png)
